molecular formula C16H19NO3 B3084701 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142215-14-2

3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B3084701
CAS No.: 1142215-14-2
M. Wt: 273.33 g/mol
InChI Key: AJWIHWYZJUSPRK-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid is a novel chemical entity with potential applications in various scientific fields. The structure consists of a cyclopropane carboxylic acid moiety attached to a dihydroisoquinoline fragment, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The synthesis begins with the cyclopropanation of an appropriate alkene using a dihalocarbene precursor.

  • Attachment of Isoquinoline Moiety: : The resultant cyclopropane derivative undergoes a Friedel-Crafts acylation reaction with 3,4-dihydroisoquinoline-2(1H)-one, facilitated by a Lewis acid catalyst such as aluminum chloride.

  • Final Functionalization: : The intermediate product is then treated with a suitable carboxylating agent under controlled temperature and pressure to introduce the carboxylic acid group.

Industrial Production Methods

Scaling up these reactions to industrial levels involves:

  • Optimization of reaction conditions: : Ensuring maximum yield and purity through controlled temperature, pressure, and reaction times.

  • Efficient purification: : Utilizing chromatographic techniques and crystallization for the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations using reagents such as KMnO4 or H2O2, leading to hydroxylated derivatives.

  • Reduction: : Hydrogenation reactions employing catalysts like Pd/C can reduce the double bonds or the isoquinoline ring to form reduced analogs.

  • Substitution: : Halogenation or nitration using halogenating agents like NBS or nitrating agents such as HNO3.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2).

  • Reduction: : Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4).

  • Substitution: : N-Bromosuccinimide (NBS), Nitric acid (HNO3).

Major Products Formed

  • Hydroxylated derivatives: from oxidation.

  • Reduced analogs: from reduction.

  • Halogenated or nitrated compounds: from substitution reactions.

Scientific Research Applications

Chemistry

  • Catalysis: : The unique structure can serve as a ligand in metal-catalyzed reactions.

  • Material Science: : Potential use in creating novel polymers with specific properties.

Biology and Medicine

  • Pharmacology: : Investigation into potential therapeutic benefits such as anti-inflammatory or anticancer activity.

  • Biological Studies: : Studying the interaction with various biomolecules to understand its biological role.

Industry

  • Agrochemicals: : Development of novel pesticides or herbicides.

  • Pharmaceutical Industry: : Exploration of its role as a building block for drug synthesis.

Comparison with Similar Compounds

When compared to similar compounds such as:

  • 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylpropanoic acid

  • 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylbutanoic acid

3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid: stands out due to its:

  • Structural Rigidity: : The cyclopropane ring confers increased rigidity.

  • Unique Reactivity: : Enhanced reactivity under certain conditions due to the strained ring system.

  • Biological Potency: : Potentially higher affinity for biological targets due to its conformational characteristics.

Exploring further could unlock even more facets of this intriguing compound!

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2)12(13(16)15(19)20)14(18)17-8-7-10-5-3-4-6-11(10)9-17/h3-6,12-13H,7-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWIHWYZJUSPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123757
Record name Cyclopropanecarboxylic acid, 3-[(3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142215-14-2
Record name Cyclopropanecarboxylic acid, 3-[(3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142215-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 3-[(3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
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3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
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3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
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3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
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3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
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3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid

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